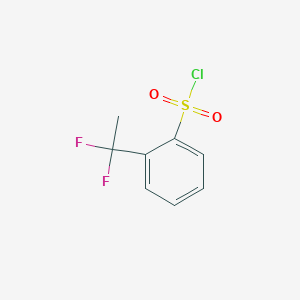

2-(1,1-Difluoroethyl)benzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,1-Difluoroethyl)benzenesulfonyl chloride (DFBCl) is a highly reactive, colorless and volatile liquid. It is a sulfonyl chloride derivative of benzene that is used in a variety of scientific applications. It is used primarily in organic synthesis, as a reagent in peptide synthesis, and as a catalyst in various reactions. DFBCl is also used in pharmaceutical research and development for the synthesis of biologically active compounds.

Aplicaciones Científicas De Investigación

Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, derived from immobilized primary amines and benzenesulfonyl chloride derivatives, play a pivotal role in solid-phase synthesis. They are used as intermediates in various chemical transformations, including unique rearrangements to produce diverse privileged scaffolds (Fülöpová & Soural, 2015).

Large-Scale Preparation for Drug Synthesis

A scalable process has been developed for preparing 2-(methanesulfonyl)benzenesulfonyl chloride, a crucial building block in synthesizing several drug candidates. This involves a four-step sequence from 1,2-dichlorobenzene and methanethiol, demonstrating practicality and efficiency in large-scale production (Meckler & Herr, 2012).

Ionic Liquid Media for Friedel-Crafts Sulfonylation

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been employed as unconventional media and Lewis acid catalysts for Friedel-Crafts sulfonylation reactions. They enhance the reactivity of substrates, yielding almost quantitative yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Thioglycoside Activation

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is a potent, metal-free thiophile, activating thioglycosides via glycosyl triflates in low temperatures. This facilitates the rapid conversion of glycosyl triflates to glycosides (Crich & Smith, 2001).

Palladium-Catalyzed Direct Arylations

Palladium-catalyzed coupling of benzenesulfonyl chlorides with thiophene derivatives allows regioselective access to β-arylated thiophenes. This process is efficient, using accessible catalysts, bases, and substrates, and tolerates various substituents (Yuan & Doucet, 2014).

Efficient Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides have been synthesized efficiently via aqueous chlorination of aryl methoxymethyl sulfides. This method allows for the preparation of functionally diverse sulfides from readily available materials (Kim, Ko, & Kim, 1992).

Pd-Catalyzed Desulfitative Arylation

(Poly)halo-substituted benzenesulfonyl chlorides show promising reactivity in Pd-catalyzed desulfitative arylation, enabling the synthesis of arylated heteroarenes. This method is versatile, regioselective, and tolerates bromo substituents on heteroarenes (Skhiri et al., 2015).

Phthalocyanine Synthesis

Polyfluoroalkoxysulfonyl phthalonitriles have been synthesized by reacting 1,2-dicyanobenzene-4-sulfonyl chloride with polyfluoro alcohols. This leads to phthalocyanines with altered electronic properties, impacting their aggregation and stability (Kondratenko et al., 1999).

Propiedades

IUPAC Name |

2-(1,1-difluoroethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O2S/c1-8(10,11)6-4-2-3-5-7(6)14(9,12)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAASPNHFRBFRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1S(=O)(=O)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Difluoroethyl)benzene-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2917233.png)

![5-isopropyl-N-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2917241.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2917242.png)

![4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2917249.png)

![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2917250.png)

![3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B2917253.png)

![[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile](/img/structure/B2917256.png)